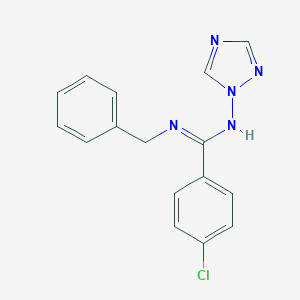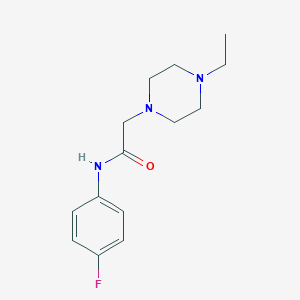![molecular formula C18H15ClN2OS B259193 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBX-8 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
作用机制
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various assays and experiments. Moreover, this compound has been shown to have low toxicity and good bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of this compound derivatives with improved properties and efficacy may lead to the discovery of new drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases. The future research on this compound may lead to the discovery of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetic acid to form 5-(3-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield this compound.
科学研究应用
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
属性
分子式 |
C18H15ClN2OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
InChI 键 |
NHXVRUQOFRMFJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)

![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)